5-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole
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Overview
Description
5-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole is a synthetic organic compound characterized by the presence of a fluorine atom at the 5th position of the indole ring and a tetrahydro-2H-pyran-4-yl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and tetrahydro-2H-pyran-4-yl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 5-fluoroindole is reacted with tetrahydro-2H-pyran-4-yl bromide in the presence of the base at elevated temperatures (typically around 80-100°C) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carbonyls.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether, sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydride (NaH) in DMF, potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of carbonyl-containing compounds such as ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various substituents at the fluorine position.
Scientific Research Applications
5-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, potentially modulating their activity. The tetrahydro-2H-pyran-4-yl group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindole: Lacks the tetrahydro-2H-pyran-4-yl group, resulting in different chemical properties and reactivity.
3-(Tetrahydro-2H-pyran-4-yl)-1H-indole: Lacks the fluorine atom, affecting its binding affinity and biological activity.
Uniqueness
5-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole is unique due to the combination of the fluorine atom and the tetrahydro-2H-pyran-4-yl group, which imparts distinct chemical and biological properties. This dual substitution pattern enhances its potential for various applications in research and industry.
Properties
IUPAC Name |
5-fluoro-3-(oxan-4-yl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c14-10-1-2-13-11(7-10)12(8-15-13)9-3-5-16-6-4-9/h1-2,7-9,15H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPPFQCXCCVUEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CNC3=C2C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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